N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
Description
N-[(4-Methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a 4-methoxybenzylamine group at the 4-position and a methylsulfanyl (SCH₃) substituent at the 2-position of the pyrimidine ring. Pyrimidine-based compounds are widely studied for their biological activities, particularly as kinase inhibitors, antitumor agents, and antimicrobial agents . The presence of the 4-methoxybenzyl group may enhance solubility and modulate interactions with biological targets, as seen in similar compounds like N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine, which exhibits distinct hydrogen bonding and π-π stacking in its crystal structure . The methylsulfanyl group could influence electronic properties and binding affinity, as observed in 2-(methylsulfanyl)pyrimidine derivatives .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-17-11-5-3-10(4-6-11)9-15-12-7-8-14-13(16-12)18-2/h3-8H,9H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJKRNJZOGCRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps starting from acyclic starting materials. The general synthetic route includes the following steps :
Formation of Benzylidene Acetones: This step involves the condensation of appropriate aldehydes with acetones.
Reaction with Ammonium Thiocyanates: The benzylidene acetones are then reacted with ammonium thiocyanates to form intermediate compounds.
Ring Closure and Aromatization: The intermediates undergo ring closure and aromatization to form the pyrimidine ring.
S-Methylation: The resulting compounds are subjected to S-methylation to introduce the methylsulfanyl group.
Formation of Guanidines: Finally, the compounds are reacted with suitable amines to form the desired this compound.
Chemical Reactions Analysis
N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the pyrimidine ring.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using suitable reagents.
Amination: The compound can undergo amination reactions to introduce additional amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of protozoan parasites by interfering with their metabolic processes. It targets enzymes and proteins essential for the survival and replication of the parasites, leading to their death .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
*Calculated based on molecular formula.
Key Observations :
- Solubility : The 4-methoxybenzyl group in the target compound likely improves water solubility compared to chlorophenyl () or trifluoromethylphenyl () analogs, aligning with water-soluble pyrrolo[3,2-d]pyrimidines in .
- Crystal Packing : Analogs like those in and exhibit intermolecular hydrogen bonds (N–H⋯N) and π-π stacking (3.517–3.574 Å center-to-center distances), which stabilize crystal structures. The target compound may adopt similar packing motifs .
Key Observations :
- Antitumor Potential: The target compound’s methylsulfanyl and methoxybenzyl groups resemble tubulin-binding agents in , suggesting nanomolar-range GI₅₀ values against cancer cells .
- Kinase Inhibition : Pyrimidine derivatives with methoxyphenyl groups () show strong kinase inhibition (IC₅₀ ~0.3 μM), implying the target compound may share this activity .
Key Observations :
- Synthesis : The target compound can likely be synthesized via nucleophilic substitution of a 4-chloropyrimidine precursor with 4-methoxybenzylamine, analogous to methods in and .
- Thermal Stability : High melting points (~470 K) in analogs suggest the target compound will exhibit similar thermal stability due to strong intermolecular interactions .
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse medicinal properties, including anti-inflammatory, antibacterial, and antitumor effects. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 289.4 g/mol. The compound features a methoxy-substituted phenyl group and a methylsulfanyl moiety attached to the pyrimidine ring, which contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃OS |
| Molecular Weight | 289.4 g/mol |
| CAS Number | 2877718-53-9 |
Pyrimidine derivatives often exhibit their biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrimidine compounds act as inhibitors of specific enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
- Antimicrobial Activity : The structural features allow for interactions with microbial targets, disrupting their metabolic processes.
- Antitumor Effects : By interfering with cell cycle progression and inducing apoptosis, these compounds can effectively reduce tumor growth.
Research Findings
Numerous studies have investigated the biological activity of this compound:
- Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated inhibitory effects on the growth of lung carcinoma cells with a GI50 value indicating effective growth inhibition.
- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest in the G0/G1 phase, suggesting its potential as an anticancer agent by preventing cells from progressing through the cycle.
Case Studies
- Study on Lung Carcinoma : A study involving treatment with this compound showed that it significantly inhibited the proliferation of HOP-92 lung carcinoma cells, with a reported GI50 value indicating effective growth inhibition.
- Mechanistic Insights : Investigations into the mechanism revealed that the compound induces apoptosis in treated cells, characterized by increased markers of cellular stress and DNA fragmentation.
Comparative Analysis with Other Pyrimidine Derivatives
The following table summarizes the biological activities of various pyrimidine derivatives compared to this compound:
| Compound Name | Biological Activity |
|---|---|
| This compound | Antitumor, antimicrobial |
| 6-Methylpyrimidine derivatives | Antitumor activity |
| 2-Aminopyrimidine derivatives | Antitrypanosomal and antiplasmodial |
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To better understand how this compound interacts with specific molecular targets.
- Structural Modifications : To enhance activity and selectivity against specific cancer types or pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
